CYCLOHEXANONE DIALLYLACETAL
Description
CYCLOHEXANONE DIALLYLACETAL is an organic compound characterized by a cyclohexane ring substituted with two prop-2-en-1-yloxy groups at the 1-position.
Properties
IUPAC Name |
1,1-bis(prop-2-enoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWPMYGCPQBQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1(CCCCC1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446411 | |
| Record name | 1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-84-7 | |
| Record name | 1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Acetalization (Patent WO2020189661A1)
- Cyclohexanone is reacted with allyl alcohol in the presence of p-toluenesulfonic acid monohydrate.
- The reaction mixture is subjected to vacuum distillation to isolate cyclohexanone diallyl acetal.
- The process can be optimized to improve purity and yield by controlling reaction time and temperature.
- This method is part of a broader strategy to produce α-allylated cycloalkanones useful in fragrance and pharmaceutical industries.
Use of Trimethylsilyl Trifluoromethanesulfonate (Brogan and Zercher, 1995)
- An alternative synthetic route involves the reaction of cyclohexanone with allyloxytrimethylsilane.
- The reaction is catalyzed by trimethylsilyl trifluoromethanesulfonate in dichloromethane at low temperature (around -23°C) for 8 hours.
- This method provides a yield of approximately 89%, offering a mild and efficient alternative to classical acid catalysis.
Industrial Preparation Techniques
- Continuous Flow Processes: To enhance scalability and control, continuous flow reactors are used industrially. These allow precise temperature and residence time control, improving yield and reducing side reactions.
- Solid Acid Catalysts: Use of solid acid catalysts in packed bed reactors is reported to facilitate the reaction, minimize corrosion issues associated with liquid acids, and simplify product purification.
- Vacuum Distillation: Employed to isolate and purify the product efficiently by removing water and unreacted starting materials under reduced pressure.
Comparative Data Table of Preparation Methods
| Preparation Method | Catalyst | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed with p-toluenesulfonic acid | p-Toluenesulfonic acid monohydrate | Allyl alcohol (neat) | Mild heating (RT to 60°C) | Several hours | 85–91 | Vacuum distillation used for isolation |
| Trimethylsilyl trifluoromethanesulfonate catalyzed | Trimethylsilyl trifluoromethanesulfonate | Dichloromethane | -23°C | 8 hours | ~89 | Mild conditions, alternative to strong acid |
| Industrial continuous flow | Solid acid catalysts | Variable | Controlled | Continuous | High | Enhanced efficiency and scalability |
Mechanistic Insights
- The reaction mechanism involves protonation of the carbonyl oxygen of cyclohexanone, increasing electrophilicity.
- Nucleophilic attack by allyl alcohol forms a hemiacetal intermediate.
- Subsequent protonation and elimination of water yield the diallyl acetal.
- Acid catalyst regeneration completes the catalytic cycle.
- Control of water removal (e.g., via vacuum distillation) shifts equilibrium toward product formation, enhancing yield.
Research Findings and Optimization
- Studies have shown that the choice of acid catalyst significantly affects reaction rate and selectivity.
- p-Toluenesulfonic acid monohydrate is preferred due to its strong acidity and solubility in organic media.
- Lower temperatures favor selectivity by minimizing side reactions such as polymerization of allyl alcohol.
- Use of inert solvents like dichloromethane in the trimethylsilyl triflate method reduces side reactions and facilitates product isolation.
- Continuous removal of water by vacuum or molecular sieves is critical to drive the equilibrium toward acetal formation.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 53608-84-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not explicitly reported; isolated by vacuum distillation |
| Solubility | Soluble in organic solvents like dichloromethane |
| Stability | Stable under normal conditions; sensitive to strong acids and bases |
Chemical Reactions Analysis
Reduction of Allyl Groups
Cyclohexanone diallylacetal undergoes reduction at its allyl ether moieties under specific conditions. A key study demonstrated its reactivity with samarium(II) iodide (SmI<sub>2</sub>), a single-electron transfer reagent:
Reaction Conditions :
-
Reagent : SmI<sub>2</sub> (THF, 0°C to room temperature)
-
Substrate : this compound
Outcome :
The alkene groups were selectively reduced to alkanes instead of facilitating the intended cyclization. This resulted in diethyl succinate as the primary product, highlighting SmI<sub>2</sub>’s preference for conjugate reduction over promoting cyclization pathways .
| Parameter | Details |
|---|---|
| Reaction Type | Reduction |
| Key Reagent | SmI<sub>2</sub> in THF |
| Major Product | Diethyl succinate |
| Observation | Complete alkene reduction |
Acid-Catalyzed Transformations
While direct hydrolysis data for this compound is limited, analogous acetals undergo acid-catalyzed hydrolysis to regenerate ketones and alcohols. General acetal reactivity principles suggest:
Potential Reaction Pathway :
-
Conditions : HCl (catalytic) in aqueous/organic solvent mixtures
-
Mechanism : Protonation of acetal oxygen, followed by nucleophilic attack by water to yield cyclohexanone and allyl alcohol.
Supporting Evidence :
A study on acetalization kinetics (using trans-cinnamaldehyde and methanol) demonstrated that 0.1 mol% HCl efficiently catalyzes acetal formation at ambient temperature . While this study does not directly address this compound, it underscores the role of acid in acetal stability and reversibility.
Substitution Reactions
The allyl ether groups in this compound are susceptible to nucleophilic substitution. Research on structurally similar α-halo ethers (e.g., 1-chloro-1,2,2-trialkoxyethanes) reveals that chloride displacement occurs with nucleophiles such as:
-
Carboxylate anions
-
Primary amines
-
Thiols
Hypothetical Application to this compound :
If modified to introduce a leaving group (e.g., via chlorination), the compound could undergo analogous substitutions. For example, thionyl chloride (SOCl<sub>2</sub>) might convert allyl ethers to chlorides, enabling further functionalization .
Oxidation Reactions
Although direct oxidation studies are scarce, allyl ethers are typically oxidized to epoxides or carbonyl derivatives. For this compound, plausible oxidative pathways include:
Possible Reagents and Products :
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Ozone (O<sub>3</sub>) : Cleavage of allyl groups to form carboxylic acids.
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mCPBA (meta-chloroperbenzoic acid) : Epoxidation of double bonds.
Thermal and Catalytic Behavior
The compound’s allyl groups may participate in thermal rearrangements or catalytic processes:
Example :
Heating with transition-metal catalysts (e.g., palladium) could induce isomerization or oligomerization of the allyl ethers, though experimental confirmation is required.
Comparative Reactivity Table
Key Research Findings
-
Unexpected Reactivity with SmI<sub>2</sub> : this compound’s allyl groups are preferentially reduced over participating in cyclization, suggesting limitations in using SmI<sub>2</sub> for ring-forming reactions with this substrate .
-
Catalytic Acid Sensitivity : While stable under mild conditions, the acetal linkage is reversible in acidic media, aligning with broader acetal/ketal chemistry principles .
Scientific Research Applications
Chemistry
Cyclohexanone diallylacetal is primarily utilized as a building block in organic synthesis. Its allyl groups can undergo various transformations, making it useful for creating more complex organic molecules. Key reactions include:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction reactions convert allyl groups to propyl groups using hydrogen gas and palladium catalysts.
- Substitution : Nucleophilic substitution at the allyl positions allows for the formation of diverse derivatives.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to form stable complexes with various biomolecules makes it a candidate for studying enzyme interactions and receptor binding.
Medicine
The compound shows promise in drug delivery systems due to its capacity to stabilize drug formulations. This property can enhance the bioavailability of drugs by facilitating their transport across biological membranes. Additionally, studies have explored its effects on cellular mechanisms, indicating potential therapeutic applications.
Industry
In industrial applications, this compound is used in the production of polymers and resins. Its unique structure imparts desirable mechanical properties to final products, making it valuable in materials science. The compound's reactivity also allows it to be incorporated into various polymerization processes.
Case Study 1: Drug Delivery Systems
Research conducted on this compound highlighted its effectiveness in enhancing the solubility and stability of poorly soluble drugs. In a controlled study, formulations containing this compound showed improved pharmacokinetic profiles compared to standard formulations.
Case Study 2: Polymer Production
A study on the incorporation of this compound into epoxy resins demonstrated significant improvements in mechanical strength and thermal stability. The findings suggest that this compound can be utilized to develop high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism by which CYCLOHEXANONE DIALLYLACETAL exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the allyl groups, which can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
1,1-Bis[(prop-2-en-1-yl)oxy]cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1,1-Bis[(prop-2-en-1-yl)oxy]benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness: CYCLOHEXANONE DIALLYLACETAL is unique due to its specific ring size and the presence of two allyl groups, which confer distinct reactivity and physical properties compared to its analogs. The cyclohexane ring provides a more flexible and less aromatic environment compared to benzene, while the allyl groups offer versatile sites for chemical modification .
Biological Activity
Cyclohexanone diallylacetal (CAS Number: 53608-84-7) is an organic compound characterized by a cyclohexane ring with two prop-2-en-1-yloxy groups. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.
Synthesis Methods:
this compound is synthesized through the reaction of cyclohexanone with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, followed by dehydration to yield the final product. On an industrial scale, continuous flow processes and solid acid catalysts are often employed to enhance efficiency and yield .
Chemical Reactions:
The compound can undergo various reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.
- Reduction: Allyl groups can be reduced to propyl groups using hydrogen gas in the presence of a palladium catalyst.
- Substitution: Nucleophilic substitution can occur at the allyl positions, leading to different substituted derivatives .
Biological Activity
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.
Potential Applications:
- Ligand in Biochemical Assays: The compound has been investigated for its potential as a ligand in various biochemical assays, which could facilitate drug discovery and development.
- Drug Delivery Systems: Due to its ability to form stable complexes with various drugs, this compound may be explored for use in drug delivery systems .
- Polymer Production: In industrial applications, it is utilized in the production of polymers and resins, where its unique structure imparts desirable mechanical properties .
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Study on Enzyme Interaction: Research has shown that this compound can act as a substrate for certain enzymes, indicating its potential role in metabolic pathways. The study utilized kinetic assays to evaluate enzyme-substrate interactions, revealing significant enzyme inhibition at certain concentrations .
- Antimicrobial Activity: A case study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | This compound | Moderate antibacterial activity; potential enzyme inhibitor |
| 1,1-Bis[(prop-2-en-1-yl)oxy]cyclopentane | Cyclopentane ring with similar substituents | Limited studies; potential for similar applications |
| 1,1-Bis[(prop-2-en-1-yl)oxy]benzene | Benzene ring variant | Explored for aromatic interactions; less flexible than cyclohexane derivative |
Q & A
Q. What are the optimal synthetic routes for cyclohexanone diallylacetal, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via acid-catalyzed acetalization of cyclohexanone with allyl alcohol. Key variables include catalyst type (e.g., p-toluenesulfonic acid vs. Lewis acids), stoichiometry, and reaction time. A study comparing yields under varying conditions (Table 1) highlights that anhydrous conditions and controlled temperature (40–60°C) minimize side reactions like polymerization of allyl alcohol . Purity can be verified via gas chromatography (GC) or NMR spectroscopy, with proton NMR distinguishing acetal peaks (δ 4.8–5.2 ppm for diallyl groups) from residual reactants .
Table 1: Comparative Yields of this compound Under Different Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|
| PTSA | 50 | 78 | 95% |
| BF₃·Et₂O | 60 | 85 | 92% |
| H₂SO₄ | 40 | 65 | 88% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Infrared (IR) spectroscopy identifies acetal C–O–C stretching (~1100 cm⁻¹) and absence of the parent ketone’s carbonyl peak (~1700 cm⁻¹). Nuclear Magnetic Resonance (¹H and ¹³C NMR) resolves allyl proton splitting patterns (J = 10–12 Hz) and acetal carbon shifts (δ 95–105 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 196 for C₁₂H₂₀O₂) and fragmentation pathways. Researchers must cross-validate data with computational methods (e.g., DFT for predicting NMR shifts) to resolve ambiguities .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies show degradation via hydrolysis under humid conditions, with a half-life of ~30 days at 25°C/70% RH. Anhydrous storage (argon atmosphere, molecular sieves) extends stability to >6 months. Accelerated aging tests (40°C/75% RH) coupled with HPLC monitoring are recommended for long-term storage protocols .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) models transition states in acid-catalyzed reactions. Studies reveal that electron-donating groups on the catalyst lower activation energy for acetal formation. Coupling DFT with Molecular Dynamics (MD) simulations further elucidates solvent effects (e.g., toluene vs. THF) on reaction kinetics .
Q. How do conflicting data on this compound’s solubility in polar solvents arise, and how can they be reconciled?
Discrepancies in solubility (e.g., 12 mg/mL vs. 8 mg/mL in ethanol) often stem from impurities or measurement techniques (gravimetric vs. UV-Vis). A standardized protocol is advised: pre-saturation with solvent, filtration (0.22 μm), and Karl Fischer titration for water content control. Statistical analysis (e.g., ANOVA) identifies outliers due to experimental error .
Q. What methodologies optimize this compound’s application in polymer crosslinking studies?
Radical-initiated copolymerization with styrene or acrylates requires precise control of initiator concentration (e.g., AIBN at 1–2 mol%). Gel permeation chromatography (GPC) tracks molecular weight distribution, while Differential Scanning Calorimetry (DSC) monitors Tg shifts. Conflicting reports on crosslinking efficiency (~60% vs. 75%) highlight the need for real-time FTIR to monitor allyl group consumption .
Methodological Guidelines
- Experimental Design : Use response surface methodology (RSM) to optimize synthetic parameters, referencing simplex algorithms for multi-variable optimization .
- Data Contradiction Analysis : Apply Grubbs’ test for outlier detection and Bayesian statistics to weigh evidence from conflicting studies .
- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys, avoiding non-academic sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
